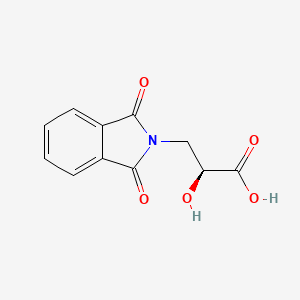

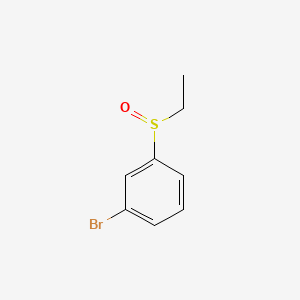

![molecular formula C8H9ClN2 B595529 8-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-86-2](/img/structure/B595529.png)

8-Methylimidazo[1,2-a]pyridine hydrochloride

Vue d'ensemble

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

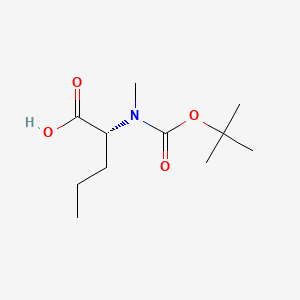

The molecular formula of 8-Methyl-imidazo[1,2-a]pyridine hydrochloride is C8H9ClN2 . The InChI code is 1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H .Chemical Reactions Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties : A study by Abignente et al. (1982) focused on the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Synthesis Techniques : Research by Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst. This study is significant for understanding the synthesis processes of compounds like 8-Methylimidazo[1,2-a]pyridine hydrochloride (Mohan et al., 2013).

Catalytic Synthesis of Bicyclic Imidazole Derivatives : Bäuerlein et al. (2009) described a novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, through a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

Cytotoxic Activity and CDK Inhibition : Vilchis-Reyes et al. (2010) synthesized a series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives, assessing their cytotoxic activity and CDK inhibitor activity, which are crucial in cancer research (Vilchis-Reyes et al., 2010).

Antibacterial Activity : A study by Althagafi and Abdel‐Latif (2021) focused on synthesizing new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives and evaluating their antibacterial potency against model bacteria (Althagafi & Abdel‐Latif, 2021).

Anticonvulsant Activity : Cesur and Cesur (1994) synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated them for anticonvulsant activity, an important area in neuropharmacology (Cesur & Cesur, 1994).

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry and material science . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the field of medicinal chemistry .

Propriétés

IUPAC Name |

8-methylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKYEKQYSKMOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724924 | |

| Record name | 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

10518-86-2 | |

| Record name | Imidazo[1,2-a]pyridine, 8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10518-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

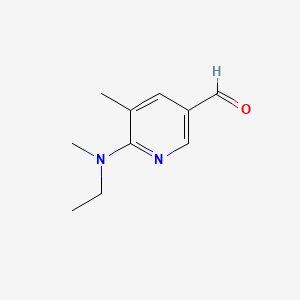

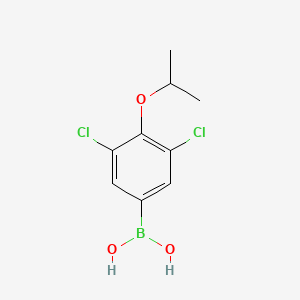

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)